molecular formula C11H12O B13812867 Cyclopropanecarboxaldehyde,2-(phenylmethyl)-,cis-(9ci)

Cyclopropanecarboxaldehyde,2-(phenylmethyl)-,cis-(9ci)

Cat. No.: B13812867
M. Wt: 160.21 g/mol
InChI Key: SQBGPKWXKCEUGN-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanecarboxaldehyde, 2-(phenylmethyl)-, cis-(9CI) is an organic compound with the molecular formula C11H12O. It is a colorless to yellow liquid with a strong, pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropanecarboxaldehyde, 2-(phenylmethyl)-, cis-(9CI) can be synthesized through the ozonolysis of cyclopropane followed by a reaction with benzyl chloride. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxaldehyde, 2-(phenylmethyl)-, cis-(9CI) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclopropanecarboxaldehyde, 2-(phenylmethyl)-, cis-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxaldehyde, 2-(phenylmethyl)-, cis-(9CI) involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various organic transformations. The molecular targets and pathways depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxaldehyde, 2-(phenylmethyl)-, cis-(9CI) is unique due to its combination of a cyclopropane ring, an aldehyde group, and a phenylmethyl substituent. This unique structure imparts specific reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

(1R,2R)-2-benzylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H12O/c12-8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2/t10-,11-/m0/s1

InChI Key

SQBGPKWXKCEUGN-QWRGUYRKSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1C=O)CC2=CC=CC=C2

Canonical SMILES

C1C(C1C=O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.